molecular formula C25H38N6O6 B1282904 Boc-D-Phe-Pro-Arg-OH CAS No. 74875-72-2

Boc-D-Phe-Pro-Arg-OH

Cat. No. B1282904
CAS RN: 74875-72-2
M. Wt: 518.6 g/mol
InChI Key: CBJCGSXEQDJZCG-OTWHNJEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-D-Phe-Pro-Arg-OH is a peptide that has been studied for its interaction with human thrombin, a key enzyme in the blood coagulation process. The peptide is a variant of thrombin inhibitors, which are compounds that can prevent the action of thrombin and thus have potential therapeutic applications in conditions where blood clotting needs to be controlled. The specific structure of Boc-D-Phe-Pro-Arg-OH includes an N-terminal blocking group, which is significant in determining the peptide's affinity for thrombin .

Synthesis Analysis

The synthesis of peptides related to Boc-D-Phe-Pro-Arg-OH involves the incorporation of a C-terminal methyl ester in place of the boronic acid, as seen in the study of a series of compounds. The synthesis process is designed to explore the impact of different N-terminal blocking groups on the binding affinity to human thrombin. The study found that the nature of the N-terminal blocking group, such as Boc (tert-butyloxycarbonyl), significantly affects the peptide's affinity for thrombin .

Molecular Structure Analysis

The molecular structure of Boc-D-Phe-Pro-Arg-OH and related peptides has been analyzed through 1H-NMR studies and X-ray crystallography. These studies have revealed that the peptide portion containing D-Phe-Pro has a secondary structure in aqueous solutions, which is consistent with the structure observed when complexed with thrombin in protein crystal structures. The structure is believed to be stabilized by pi-pi interactions between the phenyl side chain of D-Phe and the peptide bond. The molecular structure is further characterized by various degrees of internal motion within the phenyl ring and boroArg side chain, while the rest of the peptide maintains a fairly rigid conformation .

Chemical Reactions Analysis

The interaction of Boc-D-Phe-Pro-Arg-OH with human thrombin can be considered a chemical reaction where the peptide acts as an inhibitor. The binding of the peptide to thrombin is influenced by the N-terminal blocking group, which can lead to different binding affinities. For example, the presence of the Boc group results in favorable hydrophobic interactions with thrombin but also causes less favorable binding of the Arg-P1 in the oxyanion hole, as indicated by long hydrogen-bonding distances .

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-D-Phe-Pro-Arg-OH are closely related to its structure and the interactions it undergoes with thrombin. The peptide exhibits a secondary structure in solution, which contributes to its binding affinity. The presence of the Boc group affects the peptide's physical properties, such as solubility and stability, and its chemical properties, such as reactivity with the enzyme. The peptide's affinity for thrombin is also influenced by the electrostatic and hydrophobic interactions between the peptide and the enzyme's active site .

Scientific Research Applications

Ligand Affinity and Drug Design

Boc-D-Phe-Pro-Arg-OH has been studied for its interaction with human thrombin, a key protein in blood clotting. Research shows that the nature of the N-terminal blocking group, such as the butyl group in Boc-D-Phe-Pro-Arg-OH, significantly affects binding affinity. This peptide demonstrates how minor alterations in inhibitor structure can lead to reorganization in protein structure, offering insights for structure-based drug design (Nienaber, Mersinger, & Kettner, 1996).

Peptide Synthesis and Anti-Inflammatory Drugs

The peptide has been used in the context of synthesizing macrocyclic peptidomimetics. For instance, it has been part of a process to create potent anti-inflammatory drugs like Ac-Phe-[Orn-Pro-D-Cha-Trp-Arg], demonstrating the utility of Boc-D-Phe-Pro-Arg-OH in synthesizing complex therapeutic peptides (Reid, Abbenante, Taylor, & Fairlie, 2003).

Anticoagulant Properties

Studies have explored the anticoagulant properties of Boc-D-Phe-Pro-Arg-OH and related compounds. These investigations have been pivotal in understanding the stability and activity of various anticoagulant drugs, contributing to the development of more effective and selective therapeutic agents (Bajusz et al., 1990).

Self-Assembled Nanostructures

Research into the self-assembly of peptides like Boc-D-Phe-Pro-Arg-OH has opened avenues in biomaterial chemistry. These studies focus on how such peptides can form unique morphological structures like tubular, vesicular, or fibrillar morphologies, offering potential applications in sensors and bioelectronics (Datta, Tiwari, & Ganesh, 2018).

Enzymatic Synthesis for Analgesics

Boc-D-Phe-Pro-Arg-OH has been utilized in chemo-enzymatic synthesis processes, such as the production of endomorphin-1, an effective analgesic. This demonstrates the peptide's role in facilitating efficient, green, and productive synthesis methods for medically significant peptides (Sun, He, Xu, Wu, & Ouyang, 2011).

Molecular Imprinting and Chirality Studies

The peptide has been instrumental in studies on molecular imprinting, particularly in understanding chiral separations. This research is crucial in developing methods for separating enantiomers, which has significant implications in pharmaceutical synthesis and analysis (Allender, Heard, & Brain, 1997).

properties

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38N6O6/c1-25(2,3)37-24(36)30-18(15-16-9-5-4-6-10-16)21(33)31-14-8-12-19(31)20(32)29-17(22(34)35)11-7-13-28-23(26)27/h4-6,9-10,17-19H,7-8,11-15H2,1-3H3,(H,29,32)(H,30,36)(H,34,35)(H4,26,27,28)/t17-,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJCGSXEQDJZCG-OTWHNJEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-Phe-Pro-Arg-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
VL Nienaber, LJ Mersinger, CA Kettner - Biochemistry, 1996 - ACS Publications
… The relative affinity of Boc-d-Phe-Pro-Arg-OH is due to favorable hydrophobic interactions between thrombin and the bulky butyl group. However, this results in less favorable binding of …
Number of citations: 32 pubs.acs.org
N Marks, ES Lo, F Stern, W Danho - Journal of neurochemistry, 1983 - Wiley Online Library
… Other agents known to inhibit serine hydrolases (tosyl phenylalanine chloromethyl ketone; tosyl lysine chloromethyl ketone), cathepsins (pepstatin, Boc-D-Phe-Pro-Arg-OH) and …
Number of citations: 22 onlinelibrary.wiley.com

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